molecular formula C17H13BrN4 B1280215 ブロマゾラム CAS No. 71368-80-4

ブロマゾラム

カタログ番号: B1280215
CAS番号: 71368-80-4
分子量: 353.2 g/mol
InChIキー: KCEIOBKDDQAYCM-UHFFFAOYSA-N

説明

ブロマゾラムは、8-ブロモ-6-フェニル-1-メチル-4H-ベンゾ[f][1,2,4]トリアゾロ[4,3-a][1,4]ジアゼピンとしても知られるトリアゾロベンゾジアゼピン系化合物です。1976年に初めて合成されましたが、医療用として市販されたことはありません。ブロマゾラムはデザイナードラッグとして注目を集め、2016年にスウェーデンで初めて発見されました。 構造的にはアルプラゾラムに似ており、塩素原子が臭素原子に置き換わっています .

2. 製法

合成経路と反応条件: ブロマゾラムの合成には、ベンゾジアゼピン構造に臭素原子を導入することが含まれます。プロセスは通常、トリアゾロベンゾジアゼピンコアの形成から始まり、続いて8位で臭素化が行われます。 反応条件は、通常、制御された温度と溶媒条件下で臭素または臭素化剤を使用することを伴います .

工業生産方法: ブロマゾラムの工業生産は、同様の合成経路に従いますが、より大規模です。プロセスには、高収率と純度を確保するために反応条件を最適化することが含まれます。 自動反応器と連続フローシステムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます .

科学的研究の応用

Bromazolam has several scientific research applications, including:

作用機序

ブロマゾラムは、中枢神経系における主な抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の作用を調節することにより、その効果を発揮します。GABA-A受容体に結合し、構造変化を引き起こしてその抑制効果を増強します。 この相互作用は、GABAの効果を高め、神経活動の抑制を増強し、神経興奮性を低下させます .

生化学分析

Biochemical Properties

Bromazolam interacts with the gamma-aminobutyric acid type A (GABA_A) receptors in the brain. It acts as a non-subtype selective agonist at the benzodiazepine site of these receptors, with binding affinities of 2.81 nM at the alpha-1 subtype, 0.69 nM at the alpha-2 subtype, and 0.62 nM at the alpha-5 subtype . By binding to these receptors, Bromazolam enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing its sedative and anxiolytic effects.

Cellular Effects

Bromazolam influences various types of cells and cellular processes. It enhances the inhibitory neurotransmission mediated by GABA_A receptors, leading to hyperpolarization of neurons and reduced neuronal excitability. This results in muscle relaxation, sedation, and anxiolysis. Bromazolam also affects cell signaling pathways by modulating the activity of GABA_A receptors, which can influence gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Bromazolam involves its binding to the benzodiazepine site on GABA_A receptors. This binding increases the affinity of GABA for its receptor, enhancing the inhibitory effects of GABA on neuronal activity. Bromazolam does not directly activate the GABA_A receptors but potentiates the effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the sedative, anxiolytic, and muscle relaxant effects observed with Bromazolam.

Dosage Effects in Animal Models

The effects of Bromazolam vary with different dosages in animal models. At low doses, Bromazolam produces sedative and anxiolytic effects without significant adverse effects. At higher doses, Bromazolam can cause muscle relaxation, amnesia, and sedation. Toxic or adverse effects, such as respiratory depression and motor impairment, have been observed at high doses . The threshold effects and dose-response relationship of Bromazolam are important considerations for its therapeutic use.

Metabolic Pathways

Bromazolam undergoes biotransformation in the body, primarily through hepatic metabolism. The metabolic pathways of Bromazolam involve phase I and phase II reactions. In phase I metabolism, Bromazolam is hydroxylated and demethylated by cytochrome P450 enzymes. In phase II metabolism, the metabolites are conjugated with glucuronic acid or sulfate, facilitating their excretion . The enzymes involved in the metabolism of Bromazolam include cytochrome P450 isoforms, such as CYP3A4 and CYP2C19.

Transport and Distribution

Bromazolam is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its pharmacological effects. Bromazolam interacts with transporters and binding proteins, such as albumin, which can influence its distribution and localization within the body . The transport and distribution of Bromazolam are important factors in determining its pharmacokinetics and therapeutic efficacy.

Subcellular Localization

The subcellular localization of Bromazolam is primarily within the central nervous system, where it interacts with GABA_A receptors on the neuronal cell membrane. Bromazolam does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its localization within the central nervous system is crucial for its activity and function . The subcellular localization of Bromazolam is an important aspect of its pharmacological profile.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bromazolam involves the introduction of a bromine atom into the benzodiazepine structure. The process typically starts with the formation of a triazolobenzodiazepine core, followed by bromination at the 8-position. The reaction conditions often involve the use of bromine or a brominating agent under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of bromazolam follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

反応の種類: ブロマゾラムは、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件:

生成される主な生成物:

4. 科学研究への応用

ブロマゾラムには、以下を含むいくつかの科学研究への応用があります。

類似化合物との比較

ブロマゾラムは、アルプラゾラム、フルブロマゾラム、クロナゾラムなどの他のベンゾジアゼピンと類似しています。 8位に臭素原子が存在することが、その類似体とは異なる特徴です。

これらの構造上の違いは、薬理学的プロファイルと効力の違いに貢献しています。

特性

IUPAC Name

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEIOBKDDQAYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024058
Record name Bromazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71368-80-4
Record name 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71368-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071368804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMC9OT97Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 2
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 3
Reactant of Route 3
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 4
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 5
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 6
Reactant of Route 6
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。